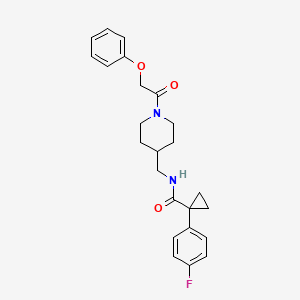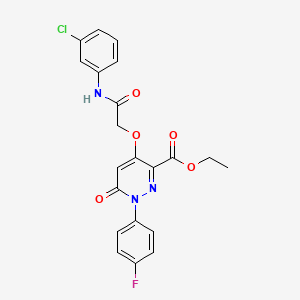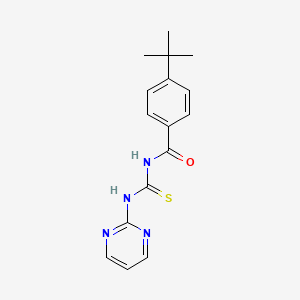![molecular formula C19H18FN3O3 B2533084 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide CAS No. 896354-04-4](/img/structure/B2533084.png)
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolinone derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The compound "4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide" is a quinazolinone derivative that is not directly mentioned in the provided papers, but the papers do discuss various quinazolinone analogs with potential biological activities, such as antihistaminic, hypolipidemic, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions and the use of various starting materials and reagents. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones involves cyclization of 3-butyl-2-hydrazino-3H-quinazolin-4-one with one-carbon donors . Similarly, novel quinazolines and 4(3H)-quinazolinones were prepared by cyclization of NO-1886 derivatives . These methods highlight the versatility in the synthetic routes that can be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is crucial for their biological activity. X-ray diffraction methods have been used to determine the crystal structures of these compounds, revealing important details such as planarity and dihedral angles between moieties, which can influence their interaction with biological targets . For example, the crystal structure of methyl-3,4-dihydro-3-(p-methylphenyl)-4-oxo-2-quinazolinyl thiopropionate shows a nearly planar quinazoline moiety .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including acylation, S-arylation, and reactions with unsaturated acid chlorides or mixed anhydrides . These reactions are often used to introduce functional groups that can enhance the biological activity of the compounds, such as the introduction of Michael acceptors for potential irreversible inhibition of tyrosine kinases .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as solubility, crystal system, space group, and unit cell parameters, are determined through various analytical techniques, including crystallography and Raman analysis . These properties are essential for understanding the drug-like characteristics of the compounds and their potential as therapeutic agents. For instance, the introduction of water-solubilizing substituents can result in compounds with enhanced biological properties .
科学的研究の応用
Synthesis and Antiviral Activity
The study by Luo et al. (2012) presents a method for the synthesis of (quinazolin-4-ylamino)methylphosphonates through microwave irradiation, demonstrating their potential antiviral activities. These compounds were synthesized via a straightforward reaction, optimized for yield and reaction conditions, and some displayed weak to good anti-Tobacco mosaic virus (TMV) activity, indicating their potential as antiviral agents (Luo et al., 2012).
Antibacterial and Antimicrobial Properties
Appani et al. (2016) explored the synthesis of novel quinazolinone derivatives with significant antibacterial activity. This research synthesized a series of compounds and screened them for antimicrobial activity, discovering that some derivatives showed potent activity against various bacterial strains, highlighting the compound's utility in developing new antibacterial agents (Appani et al., 2016).
Antitumor and Anti-inflammatory Applications
Tsou et al. (2001) investigated 6-substituted-4-(3-bromophenylamino)quinazolines as irreversible inhibitors of EGFR and HER-2 tyrosine kinases with enhanced antitumor activity. These compounds, designed to interact covalently with target enzymes, showed promising results in inhibiting tumor growth in vivo, suggesting a potential application in cancer therapy (Tsou et al., 2001).
特性
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c20-14-9-7-13(8-10-14)12-21-17(24)6-3-11-23-18(25)15-4-1-2-5-16(15)22-19(23)26/h1-2,4-5,7-10H,3,6,11-12H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQODSVLTZVNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-bis(trifluoromethyl)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2533001.png)
![1-(2-(4-Nitrophenyl)-2-oxoethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2533006.png)
![N-phosphono-L-alanine, P-->6-ester with 2-C-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-D-altrononitrile](/img/structure/B2533007.png)


![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2533011.png)

![Methyl [6-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate](/img/structure/B2533013.png)
![N-(2-methoxyethyl)-3-[4-[(4-methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2533014.png)
![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

